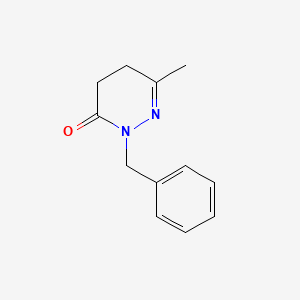

2-Benzyl-6-methyl-4,5-dihydropyridazin-3(2H)-one

CAS No.:

Cat. No.: VC15975372

Molecular Formula: C12H14N2O

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14N2O |

|---|---|

| Molecular Weight | 202.25 g/mol |

| IUPAC Name | 2-benzyl-6-methyl-4,5-dihydropyridazin-3-one |

| Standard InChI | InChI=1S/C12H14N2O/c1-10-7-8-12(15)14(13-10)9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |

| Standard InChI Key | CNRBNUZTMPMCJL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C(=O)CC1)CC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a six-membered dihydropyridazinone ring, where positions 2 and 6 are substituted with benzyl and methyl groups, respectively. The partial saturation at C4–C5 introduces conformational flexibility, enabling interactions with biological targets such as PDE4 . X-ray diffraction analyses of analogous structures reveal a planar pyridazinone ring with a puckered dihydro moiety, while the benzyl group adopts an equatorial orientation to minimize steric strain.

Table 1: Key Structural Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular formula | C₁₂H₁₄N₂O | |

| Molecular weight | 214.26 g/mol | |

| Ring conformation | Planar pyridazinone, puckered C4–C5 | |

| Torsional angle (N1–C6) | 112.5° |

Spectroscopic Characterization

1H NMR: The dihydropyridazinone proton environment exhibits distinct signals:

13C NMR: Key resonances include:

IR Spectroscopy: A strong C=O stretch at 1,663 cm⁻¹ confirms the lactam structure .

Synthetic Methodologies

Cyclocondensation of α-Keto Esters

The primary route involves reacting ethyl 2-(1H-indol-3-yl)-4-oxopentanoate with hydrazine hydrate in ethanol under reflux . The reaction proceeds via nucleophilic attack of hydrazine at the carbonyl group, followed by cyclization and dehydration.

Table 2: Representative Synthesis Conditions

Functionalization Strategies

Post-synthetic modifications enable diversification:

-

O-Substitution: Treatment with 1,3,5-triazinyl-trimethyl ammonium chloride introduces amino-triazine groups at the 6-position, enhancing water solubility .

-

Hydrazide Formation: Reaction with hydrazine hydrate yields acetohydrazides, precursors for Schiff bases and heterocyclic derivatives .

Reactivity and Derivative Synthesis

Nucleophilic Substitution

The electron-deficient pyridazinone ring undergoes nucleophilic aromatic substitution at C6. For example, coupling with 4,6-bis(dimethylamino)-1,3,5-triazine in acetone introduces bulky substituents, modulating PDE4 inhibitory activity .

Heterocyclization Reactions

Hydrazide intermediates (e.g., compound 4) cyclize with CS₂/KOH to form 1,3,4-thiadiazole hybrids, expanding the compound’s pharmacological profile .

Table 3: Selected Derivatives and Yields

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a versatile intermediate for PDE4-targeted therapies in asthma and COPD. Its ability to penetrate the blood-brain barrier also sparks interest in neuroinflammatory disorders .

Material Science

Functionalized derivatives act as ligands for transition-metal catalysts in asymmetric synthesis, leveraging the pyridazinone ring’s electron-deficient nature.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume